molecular formula C13H20N4O3 B1481226 tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate CAS No. 2098076-11-8

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1481226
CAS No.: 2098076-11-8
M. Wt: 280.32 g/mol
InChI Key: WGWFTLPYHJXRTN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a sophisticated chemical building block designed for advanced antibacterial drug discovery and heterocyclic chemistry research. This compound integrates two privileged pharmacophores: a pyrrolidine ring and a 1,2,3-triazole moiety. The pyrrolidine heterocycle is a well-established structural feature in numerous FDA-approved antibacterial agents, including various cephalosporins and carbapenems, where it contributes to enhanced potency and pharmacokinetic properties . Simultaneously, the 1,2,3-triazole ring serves as a stable linker and a key component in beta-lactamase inhibitors, such as enmetazobactam, which are critical in combating antibiotic resistance . The presence of a formyl group on the triazole ring provides a highly versatile reactive handle for further synthetic elaboration. This aldehyde functionality is amenable to a wide range of transformations, including nucleophilic addition and reductive amination, allowing researchers to efficiently construct diverse chemical libraries around this core scaffold. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen facilitates selective deprotection for further functionalization or probe generation. This combination of features makes the compound particularly valuable for constructing novel candidates aimed at addressing the urgent global health challenge of antibacterial resistance . It is intended for use in the synthesis of potential lead compounds, mechanism of action studies, and structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

tert-butyl 3-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-4-10(6-16)7-17-8-11(9-18)14-15-17/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFTLPYHJXRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound is a water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac). This reaction is a type of click chemistry used for the rapid and efficient joining of small units together.

Mode of Action

Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate acts as a ligand in the CuAAC reaction. It binds to the copper (I) ion, facilitating the cycloaddition of azides and alkynes to form a triazole ring. This compound accelerates reaction rates and suppresses cell cytotoxicity.

Pharmacokinetics

Its water solubility suggests it may have good bioavailability.

Result of Action

Its role in accelerating reaction rates and suppressing cell cytotoxicity in the cuaac reaction suggests it may have potential applications in bioconjugation, drug discovery, and materials science.

Action Environment

Given its role in the cuaac reaction, factors such as temperature, pH, and the presence of copper (I) ions may affect its performance.

Biological Activity

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structure that includes a pyrrolidine ring, a triazole moiety, and a tert-butyl ester group. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is largely attributed to its structural components:

  • Triazole Ring : Known for its ability to form stable complexes with metal ions, the triazole ring can enhance the compound's interaction with biological targets such as enzymes and receptors. This interaction may modulate enzymatic activity or receptor signaling pathways.
  • Formyl Group : The presence of the formyl group allows for hydrogen bonding and other non-covalent interactions, which can influence binding affinity and specificity towards biological targets.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Antimicrobial Activity : Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. The specific interactions of the triazole moiety with microbial enzymes can inhibit growth and replication.
  • Anticancer Properties : Preliminary findings suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving similar triazole-containing compounds have reported promising results in inhibiting tumor growth through apoptosis induction.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases characterized by dysregulated enzyme activity.

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

  • A study on triazole derivatives demonstrated their effectiveness as antifungal agents against resistant strains of Candida species, showcasing their potential utility in clinical settings.
  • Another investigation revealed that triazole-based compounds could significantly reduce cell proliferation in colorectal cancer models, suggesting a mechanism involving cell cycle arrest.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylatePyrrolidine ring + TriazoleAntimicrobial and anticancer
tert-butyl 3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylateAzetidine ring + TriazoleAntifungal properties
tert-butyl 3-(4-formyltriazol-1-yl)azetidineAzetidine ring + Formyl groupEnzyme inhibition

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate has been studied for its potential as an anti-cancer agent. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of the triazole moiety enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the formyl group may enhance its interaction with microbial targets.

Neuroprotective Effects

Recent investigations have suggested that compounds containing triazole rings can exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. Research has indicated that such compounds can modulate neuroinflammatory pathways and protect neuronal cells from damage .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Triazole Ring : The initial step often involves the reaction of an azide with an alkyne or aldimine to form the triazole structure.
  • Alkylation : Subsequent alkylation with tert-butyl groups introduces the tert-butyl moiety.
  • Final Carboxylation : The final step involves carboxylic acid formation through esterification or direct carboxylation methods.

This multi-step synthesis allows for functionalization at various positions on the triazole and pyrrolidine rings, leading to a library of derivatives that can be screened for biological activity .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers evaluated various triazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Formyl vs. Hydroxymethyl (Triazole) : The formyl group in the target compound enables nucleophilic additions (e.g., hydrazone formation), whereas the hydroxymethyl analog () is better suited for esterification or etherification reactions .
  • Halogenated Pyridines () : Bromo and iodo substituents enhance molecular weight and polarizability, making these compounds valuable in cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group in CAS 1186311-11-4 improves solubility in polar solvents .

Molecular Weight and Physicochemical Properties

  • Low-Molecular-Weight Compounds (e.g., triazole derivatives: ~290–300 g/mol) exhibit higher solubility in organic solvents (e.g., DCM, THF) compared to halogenated pyridines (>380 g/mol), which may require DMF or DMSO for dissolution.
  • Halogen Impact : The iodo-substituted pyridine (483.14 g/mol) has a significantly higher molecular weight than the target compound, which could limit its bioavailability in drug delivery systems .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is synthesized by reacting an azide with a terminal alkyne under copper(I) catalysis. According to recent reviews on 1,2,3-triazole chemistry, Cu(I) catalysts such as CuOTf or CuSO4/sodium ascorbate in aqueous tert-butanol are commonly employed at room temperature or mild heating to form 1,4-disubstituted triazoles with high regioselectivity and yield.

  • Example conditions: CuOTf (10 mol %), ligand PyBOX (20 mol %), 1,2-dichloroethane solvent, 60 °C, 24 h.
  • Alternatively, copper(I) iodide in water under sonication can be used to promote the cycloaddition efficiently.

This step is critical for linking the azide-bearing pyrrolidine derivative with an alkyne-functionalized precursor to form the triazole ring.

Introduction of the Formyl Group at 4-Position of Triazole

The formyl substituent on the triazole ring is typically introduced either by:

  • Starting from a formyl-substituted azide or alkyne precursor.
  • Post-cycloaddition functionalization such as oxidation or formylation.

Literature examples show that 1-formyl-1H-1,2,3-triazole derivatives can be prepared and subsequently coupled with amines or other nucleophiles to yield formyl-substituted triazoles.

Attachment to Pyrrolidine and Protection

The pyrrolidine ring is functionalized at the nitrogen with a tert-butyl carbamate protecting group (Boc group) to enhance stability and facilitate purification. The methylene linker between the triazole and pyrrolidine is introduced typically via alkylation or reductive amination strategies.

  • Reductive amination using sodium triacetoxyborohydride in dichloromethane at room temperature for extended periods (e.g., 17 h) is a common method for coupling aldehyde-functionalized triazoles with amine-bearing pyrrolidines or piperidines.
  • Boc-protection is often achieved using tert-butyl carbamate reagents or Boc anhydride under standard conditions.

Representative Experimental Data Summary

Step Reagents and Conditions Yield (%) Notes
CuAAC cycloaddition Azide + terminal alkyne, CuOTf (10 mol %), PyBOX ligand (20 mol %), 1,2-DCE, 60 °C, 24 h 60-90 High regioselectivity for 1,4-disubstituted triazole; ligand improves enantioselectivity
Formyl group introduction Starting from 1-formyl-1H-1,2,3-triazole or post-cycloaddition formylation Variable Formyl group stable under mild conditions; often introduced prior to coupling
Reductive amination coupling Sodium triacetoxyborohydride, DCM, rt, 17 h 70-85 Efficient coupling of aldehyde-triazole with amine-functionalized pyrrolidine
Boc protection of pyrrolidine Boc anhydride or tert-butyl carbamate reagents under standard conditions High Protects nitrogen, facilitates purification and stability

Mechanistic and Process Insights

  • The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition forming the triazole ring regioselectively at the 1,4-positions.
  • The formyl group at the 4-position of the triazole ring is electronically stabilized, allowing for further derivatization.
  • Reductive amination is favored for linking the formyl-triazole to the pyrrolidine nitrogen via a methylene bridge, providing mild conditions that preserve sensitive groups.
  • Boc protection is standard for nitrogen-containing heterocycles to prevent side reactions during multi-step synthesis.

Q & A

Basic Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to minimize inhalation of dust.
  • Toxicity management : Acute toxicity data (e.g., LD50) should guide spill protocols; neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

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